molecular formula C11H13F2NO3 B1382759 3-(Cbz-amino)-1,1-difluoro-2-propanol CAS No. 1429913-43-8

3-(Cbz-amino)-1,1-difluoro-2-propanol

Cat. No. B1382759
CAS RN: 1429913-43-8
M. Wt: 245.22 g/mol
InChI Key: AQKIHSUGEPUAMZ-UHFFFAOYSA-N
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Description

The Cbz protecting group, also known as the benzylcarbamate protecting group, is often used in organic synthesis to protect amines . The compound you’re asking about, “3-(Cbz-amino)-1,1-difluoro-2-propanol”, would be expected to have a Cbz-protected amino group attached to a difluoropropanol backbone.


Chemical Reactions Analysis

Cbz-protected amines can be involved in a variety of chemical reactions. For instance, they can be converted to amides using isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .

Mechanism of Action

Target of Action

The primary target of 3-(Cbz-amino)-1,1-difluoro-2-propanol is the amine functional group . The Cbz (carboxybenzyl) group is a protective group used in organic synthesis, specifically for the protection of amines .

Mode of Action

The Cbz group protects amines as carbamates . The compound interacts with its targets (amines) by forming a carbamate linkage, which protects the amine from undesired side reactions during synthesis . This protection is crucial in multi-step organic syntheses .

Biochemical Pathways

The key biochemical pathway involved is the formation of amides from N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Pharmacokinetics

The cbz group can be readily deprotected under certain conditions, which could potentially influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 3-(Cbz-amino)-1,1-difluoro-2-propanol is the efficient conversion of N-Cbz-protected amines to amides . This transformation is crucial in the synthesis of many biologically active compounds, including peptides and proteins .

Action Environment

The action of 3-(Cbz-amino)-1,1-difluoro-2-propanol can be influenced by various environmental factors. For instance, the efficiency of the Cbz protection and deprotection processes can be affected by the reaction conditions, such as temperature and pH . Moreover, the presence of certain reagents or catalysts can also influence the compound’s action .

Future Directions

The future directions for “3-(Cbz-amino)-1,1-difluoro-2-propanol” would likely involve further exploration of its potential uses in organic synthesis, given the utility of Cbz-protected amines in this field .

properties

IUPAC Name

benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c12-10(13)9(15)6-14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKIHSUGEPUAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3,3-difluoro-2-hydroxypropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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